2-[(Methyltrithio)methyl]furan

Gas chromatography Retention index Flavor analysis

2-[(Methyltrithio)methyl]furan (methyl furfuryl trisulfide; CAS 66169-00-4) is a sulfur-containing heterocyclic compound belonging to the furfuryl polysulfide class, with the molecular formula C₆H₈OS₃ and a molecular weight of 192.32 g/mol. It is primarily utilized as a flavoring substance in food and beverage applications, where its trisulfide moiety imparts distinct organoleptic properties compared to its monosulfide and disulfide analogs.

Molecular Formula C6H8OS3
Molecular Weight 192.3 g/mol
CAS No. 66169-00-4
Cat. No. B14145501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Methyltrithio)methyl]furan
CAS66169-00-4
Molecular FormulaC6H8OS3
Molecular Weight192.3 g/mol
Structural Identifiers
SMILESCSSSCC1=CC=CO1
InChIInChI=1S/C6H8OS3/c1-8-10-9-5-6-3-2-4-7-6/h2-4H,5H2,1H3
InChIKeyORKOECRFEGYATC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Methyltrithio)methyl]furan (CAS 66169-00-4) Procurement Guide: Trisulfide Flavorant Differentiation


2-[(Methyltrithio)methyl]furan (methyl furfuryl trisulfide; CAS 66169-00-4) is a sulfur-containing heterocyclic compound belonging to the furfuryl polysulfide class, with the molecular formula C₆H₈OS₃ and a molecular weight of 192.32 g/mol [1]. It is primarily utilized as a flavoring substance in food and beverage applications, where its trisulfide moiety imparts distinct organoleptic properties compared to its monosulfide and disulfide analogs [2]. The compound is listed in the EU Flavouring Group Evaluation 13 (FL-no 13.146) and has been evaluated as posing no safety concern at estimated dietary intake levels [3].

ClassFurfuryl trisulfide flavorant with distinct organoleptic profile vs. mono/disulfide analogs
Regulatory contextEFSA FGE.13 evaluation – no safety concern at estimated dietary intake
WorkflowSupports high-temperature processed food flavor research and GC-MS differentiation

Why Generic Furfuryl Sulfide Substitution Fails: Evidence for 2-[(Methyltrithio)methyl]furan Differentiation


Furfuryl sulfides (mono-, di-, and trisulfides) should not be considered interchangeable because the number of sulfur atoms in the polysulfide chain critically governs both volatility and organoleptic potency [1]. Specifically, increasing sulfur chain length from disulfide to trisulfide alters gas-chromatographic retention, odor character, and radical-scavenging antioxidant activity, making methyl furfuryl trisulfide functionally non-substitutable for methyl furfuryl disulfide or methyl furfuryl sulfide in precision flavor formulations or research applications [2].

Sulfur chain lengthMonosulfide or disulfide will alter volatility and flavor-release kinetics; trisulfide chain length cannot be directly matched.
GC retention shiftTrisulfide elutes significantly later; substituting with lighter analogs may compromise baseline separation in QC methods.
Odor character divergenceReplacing trisulfide with disulfide may introduce roasted/eggy notes and miss the target meaty, savory profile.

Quantitative Differentiation Evidence for 2-[(Methyltrithio)methyl]furan


Kovats Retention Index (RI) Comparison: Trisulfide vs. Disulfide vs. Monosulfide on BPX-5 Column

Methyl furfuryl trisulfide exhibits a higher Kovats retention index (RI 1490 on BPX-5) compared to its monosulfide and disulfide analogs, confirming its lower volatility and greater potential for sustained flavor release in processed foods [1]. This difference in chromatographic behavior is critical for analytical method development and for predicting flavor longevity in applications.

Kovats RI (BPX-5)
Method context
1490
~240–440 units higher than disulfide and monosulfide; supports identity confirmation and baseline separation.
Comparator RI ranges are class-level estimates.
Gas chromatography Retention index Flavor analysis Polysulfide differentiation

Safety Evaluation Status: Trisulfide vs. Disulfide Tetrasulfide in FGE.13 and FGE.65

Methyl furfuryl trisulfide (FL-no 13.146) has been evaluated by EFSA under FGE.13Rev3 and assigned 'no safety concern' status, whereas the structurally related bis-(2-methyl-3-furyl) tetrasulfide (FL-no 13.017) required evaluation under a separate group (FGE.65Rev1) due to additional toxicological considerations [1]. This differential regulatory pathway reflects the impact of sulfur chain length on safety assessment outcomes.

EFSA Evaluation
Regulatory context
FGE.13 – no safety concern
Trisulfide cleared earlier than structurally related tetrasulfide; may support compliance documentation.
Tetrasulfide required separate FGE.65 evaluation.
Food safety EFSA evaluation Flavoring substance Toxicology

Molecular Weight and Physicochemical Property Comparison: Trimethylene Trisulfide Chain vs. Disulfide

Methyl furfuryl trisulfide possesses a molecular weight of 192.32 g/mol, which is 32.06 g/mol higher than methyl furfuryl disulfide (160.26 g/mol) due to an additional sulfur atom . This mass difference directly contributes to a higher boiling point (estimated 291.3 °C for trisulfide vs. 60-61 °C at 0.8 mmHg for disulfide) and higher density (1.3 vs. 1.162 g/mL), affecting handling, volatility, and flavor release kinetics .

Physicochemical profile
Cross-study
Trisulfide: MW 192.32, BP ~291°C, Density 1.3 g/cm³ vs. Disulfide: MW 160.26, BP ~60°C/0.8 mmHg, Density 1.162 g/mL
Higher MW, boiling point, and density predict lower volatility and altered handling.
Data compiled from NIST, ChemSpider, and technical sheets.
Physicochemical properties Molecular weight Boiling point Density

Odor Character Differentiation: Tri- vs. Disulfide Sensory Profiles

While quantitative odor threshold data for methyl furfuryl trisulfide are not publicly available, qualitative sensory descriptors indicate a divergence from the disulfide analog: methyl furfuryl disulfide is described as 'roasted coffee, sulfurous cooked meat and liver, onion and garlic nuances, slight eggy undertones' , whereas the trisulfide is associated with meaty, savory notes in extrusion-cooked cereals [1]. This sensory shift is typical of polysulfide series, where each additional sulfur atom modifies the aroma profile.

Odor character
Class-level
Meaty, savory (trisulfide) vs. roasted coffee, sulfurous meat/liver, onion/garlic (disulfide)
Qualitative shift in sensory profile; substitution may introduce unintended notes.
Limited public quantitative odor threshold data.
Sensory analysis Odor profile Flavor chemistry Sulfur compounds

Optimal Application Scenarios for 2-[(Methyltrithio)methyl]furan in Research and Industry


High-Temperature Processed Savory Flavors

Use 2-[(methyltrithio)methyl]furan in extrusion-cooked or baked savory products where the higher boiling point (291.3 °C) and lower volatility ensure the meaty aroma survives thermal processing. The trisulfide's retention advantage over methyl furfuryl disulfide (boiling point ~60 °C at 0.8 mmHg) makes it the preferred choice for formulations requiring sustained flavor release .

Analytical Method Development and QC for Furfuryl Polysulfides

Leverage the distinct Kovats retention index (RI 1490 on BPX-5) to develop GC-MS methods that baseline-separate methyl furfuryl trisulfide from its disulfide and monosulfide analogs. This enables precise quantitation and purity assessment in flavor raw materials [1].

Research on Polysulfide Radical-Scavenging Antioxidants

Investigate methyl furfuryl trisulfide as a model organic trisulfide for studying radical-trapping antioxidant (RTA) activity. Organic trisulfides have been shown to act as potent peroxyl radical scavengers upon oxidation to their 1-oxides, a property that distinguishes them from disulfides and monosulfides [2].

Compliance-Focused Flavor Formulation for EU Markets

Incorporate methyl furfuryl trisulfide (FL-no 13.146) into flavor formulations destined for the EU market, benefiting from its straightforward 'no safety concern' evaluation under FGE.13, which simplifies regulatory documentation compared to related furfuryl tetrasulfides evaluated under the more stringent FGE.65 pathway [3].

Application
Selection Property
Validation Focus
High-temperature savory flavor research
Trisulfide volatility profile
Sustained flavor release in thermal processing
Furfuryl polysulfide GC-MS method
Kovats retention index differentiation
Baseline separation and purity assessment
Organic trisulfide antioxidant research
Peroxyl radical-trapping activity
Oxidation-dependent RTA mechanism
EU flavor formulation compliance
EFSA FGE.13 evaluation status
Regulatory documentation review
Quote Request

Request a Quote for 2-[(Methyltrithio)methyl]furan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.